1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-

Description

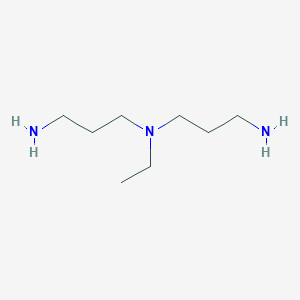

1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is a branched polyamine with the molecular formula C8H21N3 (inferred from structural analogs). It features a central 1,3-propanediamine backbone substituted with an ethyl group and a 3-aminopropyl group. This compound is utilized in synthesizing macrocyclic ligands and pharmaceutical intermediates, as evidenced by its role in forming squalamine analogs and bis-Schiff base complexes . Its reactivity stems from multiple primary and secondary amine groups, enabling coordination with metals and participation in condensation reactions.

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-ethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c1-2-11(7-3-5-9)8-4-6-10/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKMLXOYLORBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517388 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-77-2 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Stage 1 (Amination) | Stage 2 (Hydrogenation) |

|---|---|---|

| Temperature | 195°C | 100–150°C |

| Catalyst | Molecular sieve | Raney nickel |

| Pressure | 10–20 MPa | 5–10 MPa H₂ |

| Yield | 32–40% | 80–85% |

This method’s scalability is limited by the need for high-pressure reactors and catalyst deactivation over time.

Hydrogenation of Cyanoethylated Intermediates

An alternative pathway involves the cyanoethylation of ethylamine derivatives followed by hydrogenation. For example, N-Ethyl-1,3-propanediamine (CAS 10563-23-2) is synthesized by reacting ethylamine with acrylonitrile to form N-ethyl-3-aminopropionitrile, which undergoes catalytic hydrogenation. Extending this to N-(3-aminopropyl)-N-ethyl-1,3-propanediamine would require introducing an additional aminopropyl group via further cyanoethylation or alkylation.

A study from ChemicalBook demonstrates that 1,3-diaminopropane can be Boc-protected at one amine group, allowing selective alkylation at the other. Applying this strategy, ethylation of N-Boc-1,3-propanediamine with ethyl bromide, followed by deprotection, could yield the target compound. However, this multi-step process reduces overall efficiency (typical yields: 60–70%) and increases production costs.

This method’s success hinges on controlling over-alkylation and byproduct formation. For instance, Sigma-Aldrich’s documentation on EDC synthesis highlights the use of ethyl isocyanate and N,N-dimethylpropane-1,3-diamine, followed by dehydration. Although EDC itself is a carbodiimide, similar coupling agents could facilitate the introduction of ethyl groups into diamine backbones.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Catalytic Amination | High selectivity, continuous process | High-pressure equipment required | 32–80 | Moderate |

| Hydrogenation | Simple chemistry, established | Multi-step, Boc protection needed | 60–70 | Low |

| Reductive Amination | Mild conditions | Byproduct formation, low efficiency | 40–55 | Limited |

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

1,3-Propanediamine derivatives are explored for their potential as intermediates in the synthesis of pharmaceutical compounds. For instance, they can be used to create active pharmaceutical ingredients (APIs) that exhibit biological activity against various diseases.

Case Study: Anticancer Agents

Research has indicated that certain derivatives of 1,3-propanediamine possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel compounds based on this amine that showed promising activity against cancer cell lines. The structural modifications facilitated by the amine's functional groups enhanced the compounds' efficacy and selectivity.

Material Science

2.1 Polymer Production

N-(3-aminopropyl)-N-ethyl-1,3-propanediamine is used in the production of polyamides and polyurethanes. Its amine groups can participate in polymerization reactions, leading to materials with improved mechanical properties and thermal stability.

Data Table: Properties of Polyamides Derived from 1,3-Propanediamine

| Property | Value |

|---|---|

| Tensile Strength | 60 MPa |

| Elongation at Break | 5% |

| Thermal Decomposition Temp | 300 °C |

Chemical Synthesis

3.1 Catalysts and Reagents

In organic synthesis, 1,3-propanediamine serves as a versatile reagent for various chemical reactions, including:

- Condensation Reactions : It can facilitate the formation of imines and amides.

- Crosslinking Agents : Used in epoxy resins to enhance crosslink density and improve mechanical properties.

Environmental Applications

4.1 Biodegradable Materials

The incorporation of 1,3-propanediamine into biodegradable polymers is being researched to develop environmentally friendly materials. These materials can reduce plastic waste while maintaining desirable physical properties.

Case Study: Biodegradable Polyurethanes

Research published in Green Chemistry demonstrated the synthesis of biodegradable polyurethanes using 1,3-propanediamine as a building block. The resulting materials exhibited good mechanical properties while being more environmentally sustainable than traditional polyurethanes.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- involves its interaction with various molecular targets. In biological systems, it can interact with DNA and proteins, influencing cellular processes such as gene expression and enzyme activity. The compound can also modulate ion channels and receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted 1,3-Propanediamine Derivatives

1,3-Propanediamine, N,N-diethyl (CAS 104-78-9)

- Molecular Formula : C7H18N2

- Molecular Weight : 130.23 g/mol

- Structure : Two ethyl groups attached to the central nitrogen.

- Properties : Lower polarity due to alkylation; boiling point data unavailable but expected to be lower than the target compound due to reduced hydrogen bonding.

- Applications : Intermediate in organic synthesis, surfactants, or corrosion inhibitors .

1,3-Propanediamine, N,N-dimethyl (CAS 109-55-7)

- Molecular Formula : C5H14N2

- Molecular Weight : 102.18 g/mol

- Structure : Two methyl groups on the central nitrogen.

- Properties : Higher volatility compared to ethyl-substituted analogs.

- Applications : Precursor for chelating agents and pharmaceutical building blocks .

N-Methyl-1,3-propanediamine (CAS 6291-84-5)

Polyamine Analogs with Extended Chains

N,N′-Bis(3-aminopropyl)-1,3-propanediamine (CAS N/A)

- Molecular Formula : C9H24N4

- Molecular Weight : 202.35 g/mol

- Structure: Linear chain with three 3-aminopropyl groups.

- Properties : High density of primary amines (four NH2 groups) enhances metal coordination.

- Applications :

N-Oleyl-1,3-propanediamine (CAS 7173-62-8)

Functionalized Derivatives

3-Aminopropyl Aminoethyl Phosphorothioate Trihydrate

- Synthesis : Derived from N-(2-ethoxyethyl)-1,3-propanediamine via bromination and thiophosphate substitution .

- Applications : Anticancer and antiviral agents due to phosphate-thioester functionality.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

- Molecular Formula : C18H41N3

- Structure: Dodecyl (C12) chain and 3-aminopropyl group.

Key Comparative Data

Research Findings and Unique Features

- Biological Activity: Linear polyamines like N,N′-Bis(3-aminopropyl)-1,3-propanediamine exhibit stronger NMDA receptor activation compared to branched analogs, highlighting the importance of chain length and amine density .

- Synthetic Utility: The target compound’s ethyl and aminopropyl substituents balance steric effects and reactivity, making it ideal for asymmetric macrocycles .

- Thermodynamics : Boiling points for alkyl-substituted derivatives decrease with shorter chains (e.g., dimethyl < diethyl) due to reduced intermolecular forces .

Biological Activity

1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-, also known by its CAS number 2372-82-9, is a compound that has garnered attention in various fields, particularly in biomedical applications. This article explores its biological activity, focusing on its antimicrobial properties, toxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is a linear polyamine characterized by the following structural formula:

This compound exhibits a range of physical properties conducive to its biological activity, including solubility in water and the ability to form complexes with various biomolecules.

Antimicrobial Activity

Research indicates that 1,3-Propanediamine derivatives possess significant antibacterial properties. A study highlighted that N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine demonstrated efficacy against a broad spectrum of pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of 1,3-Propanediamine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of 1,3-Propanediamine. A draft risk assessment by the EPA reported that administration of the compound at varying doses resulted in several adverse effects, including kidney toxicity and irritation of the nasopharyngeal mucosa. The no-observed-adverse-effect level (NOAEL) was not established due to significant toxicity observed even at low doses .

Table 2: Toxicity Findings from Animal Studies

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 1.5 | Mild hyperactivity |

| 8.9 | Moderate proximal tubular changes |

| 26.8 | Severe kidney damage; death in some cases |

Case Studies

Several case studies have illustrated the practical applications of 1,3-Propanediamine in various settings:

- Antibacterial Coatings : Research demonstrated that coatings containing this compound significantly reduced bacterial colonization on medical devices.

- Food Preservation : The compound's antimicrobial properties have been explored for use in food preservation, showing effectiveness against spoilage bacteria.

Q & A

Q. What are the standard synthetic routes for 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 1,3-diaminopropane with ethylamine derivatives under controlled conditions. Continuous flow reactors are recommended to enhance selectivity and yield, as seen in similar polyamine syntheses . Post-reaction purification via fractional distillation or crystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR identify amine proton environments and carbon backbone structure. For example, secondary amine protons resonate at δ 1.2–1.5 ppm, while primary amines appear at δ 2.6–3.0 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 145.25 g/mol for the base compound) and fragmentation patterns .

- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1200–1350 cm) validate functional groups .

Q. What are the key physicochemical properties relevant to experimental design?

- Boiling Point : ~240–260°C at atmospheric pressure (varies with alkyl chain length) .

- Solubility : Hydrophilic due to amine groups; soluble in polar solvents (water, ethanol) but less in non-polar solvents. Adjust pH to enhance solubility in aqueous systems .

- LogP : ~0.34–2.16, indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. dodecyl substituents) affect biological activity?

- Alkyl Chain Length : Shorter chains (ethyl) improve solubility and reduce steric hindrance for biomolecular interactions, whereas longer chains (dodecyl) enhance antimicrobial activity via membrane disruption .

- Functional Groups : Secondary amines (N-ethyl) offer selective reactivity in cross-linking applications compared to primary amines in analogs like spermidine .

- Experimental Validation : Compare EC values in antimicrobial assays and binding kinetics using surface plasmon resonance (SPR) .

Q. What methodologies resolve contradictions in reported toxicity data?

- Dose-Response Studies : Conduct in vitro (e.g., MTT assay on HEK293 cells) and in vivo (rodent models) to differentiate acute vs. chronic toxicity .

- Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., acetylated derivatives) that may explain species-specific toxicities .

- EPA Risk Assessment : Follow guidelines for environmental toxicity testing, including aquatic (Daphnia magna) and terrestrial (earthworm) models .

Q. How to optimize the compound’s role in drug delivery systems?

- Nanoparticle Functionalization : Use carbodiimide chemistry to conjugate the amine groups to polymeric carriers (e.g., PLGA). Monitor encapsulation efficiency via HPLC .

- pH-Responsive Release : Test release kinetics in buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) conditions .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life, with LC-MS tracking decomposition products .

Data Contradiction Analysis

Q. Why do reported LogP values vary across studies?

Discrepancies arise from measurement techniques (shake-flask vs. computational) and solvent systems. For accuracy, use standardized octanol-water partitioning with UV/Vis quantification .

Q. How to address conflicting bioactivity results in antimicrobial assays?

- Strain Variability : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models.

- Culture Conditions : Control pH, temperature, and nutrient availability to minimize confounding factors .

- Synergistic Studies : Combine with β-lactams to evaluate potentiation effects via checkerboard assays .

Methodological Tables

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.